Product packaging for Biguanide, 1-(2,5-xylyl)-(Cat. No.:CAS No. 29213-19-2)

Biguanide, 1-(2,5-xylyl)-

Cat. No.: B4070685
CAS No.: 29213-19-2
M. Wt: 205.26 g/mol
InChI Key: BLPASGLAKXDURP-UHFFFAOYSA-N
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Description

The journey into the world of 1-(2,5-xylyl)biguanide begins not with a wealth of specific data, but with a contextual understanding of its parent family, the substituted biguanides. These compounds have a rich history, with research interest waxing and waning over the decades as new therapeutic applications and chemical properties are discovered. beilstein-journals.org

Substituted biguanides are a class of compounds characterized by two linked guanidine (B92328) units, a structure that imparts a high degree of basicity and a remarkable ability to coordinate with metal ions. scholaris.canih.gov The initial synthetic routes to biguanides were developed over a century ago, with early methods involving the fusion of dicyandiamide (B1669379) with amine hydrochlorides. scispace.combeilstein-journals.org These foundational techniques have been refined over the years, including the use of microwave-assisted synthesis to produce a variety of N¹-aryl and -dialkylbiguanides with high yields. beilstein-journals.org

The research into biguanides has been largely driven by their diverse biological activities. researchgate.net Beyond the well-known anti-diabetic properties of metformin (B114582), various biguanide (B1667054) derivatives have been investigated for their antimalarial, antiviral, antibacterial, and anticancer effects. researchgate.netresearchgate.netscispace.com This wide range of applications stems from the ability of the biguanide moiety to interact with cellular membranes and various molecular targets. scholaris.caresearchgate.net In the realm of materials science, biguanides are utilized as ligands in the synthesis of metal complexes for catalysis and as building blocks for nitrogen-containing heterocycles. beilstein-journals.orgscispace.com

Table 1: General Properties and Applications of Substituted Biguanides

Property/ApplicationDescription
Chemical Structure Composed of two guanidine units sharing a common nitrogen atom. nih.gov
Basicity Highly basic compounds, often existing as hydrochloride salts. researchgate.net
Coordination Chemistry Act as strong ligands for a variety of metal ions. beilstein-journals.org
Biological Activities Include anti-diabetic, antimalarial, antimicrobial, and anticancer properties. researchgate.netscispace.com
Synthetic Utility Serve as precursors for heterocycles and as catalysts in organic reactions. beilstein-journals.org

The specific substitution pattern on the biguanide core dramatically influences its physicochemical and biological properties. The rationale for investigating the 2,5-xylyl substitution, despite its limited exploration, can be inferred from the known effects of xylyl groups in other chemical systems. Xylyl (dimethylphenyl) groups introduce both steric bulk and electronic modifications to a parent molecule. rsc.org

The three isomers of xylene (ortho, meta, and para) possess distinct physical properties, such as melting and boiling points, which arise from their different molecular symmetries and packing efficiencies in the solid state. wikipedia.orgcargohandbook.com When attached to a functional group, these isomers can exert different steric and electronic effects. For instance, ortho-substitution typically introduces significant steric hindrance that can influence reaction rates and conformational preferences. nih.gov

In the case of 1-(2,5-xylyl)biguanide, the xylyl substituent is attached at the N¹ position. The methyl groups at the 2 and 5 positions of the phenyl ring would be expected to:

Introduce steric bulk: This can influence the compound's ability to bind to biological targets or coordinate with metal centers. The steric profile of the 2,5-isomer would differ from the more symmetrically substituted 2,6-isomer or the less hindered 3,5-isomer. mdpi.com

Modify lipophilicity: The addition of the hydrocarbon-rich xylyl group increases the lipophilicity of the biguanide molecule, which can affect its membrane permeability and pharmacokinetic profile.

Influence electronic properties: The electron-donating nature of the methyl groups can modulate the basicity of the biguanide moiety and the electron density of the aromatic ring, potentially affecting its reactivity and intermolecular interactions. rsc.org

Academic inquiry into this specific pattern would aim to understand how this unique combination of steric and electronic factors, distinct from other xylyl isomers, translates into novel chemical reactivity or biological activity. nih.gov Comparing the properties of 1-(2,5-xylyl)biguanide with its 2,4- and 2,6-isomers could provide valuable structure-activity relationship (SAR) data.

Table 2: Comparison of Xylene Isomer Properties

IsomerMelting Point (°C)Boiling Point (°C)Density (g/mL at 20°C)
o-Xylene-251440.88
m-Xylene-481390.86
p-Xylene131380.86

Data sourced from various chemical property databases. wikipedia.orgcargohandbook.com Note: These properties are for the parent xylenes (B1142099) and are illustrative of the differences between the isomers.

The scientific community's interest in biguanides has seen a resurgence in recent years, particularly in the field of oncology. aacrjournals.orgnih.gov Retrospective studies suggesting a reduced cancer risk in diabetic patients treated with metformin have spurred a wave of research into the anticancer potential of biguanides. nih.gov This has led to a broader investigation of various biguanide derivatives to identify compounds with improved efficacy and novel mechanisms of action. immunomet.com

Despite this renewed interest, the research landscape is heavily focused on a few key compounds, leaving a significant number of derivatives, including 1-(2,5-xylyl)biguanide, largely unexplored. This represents a substantial knowledge gap. aacrjournals.org The synthesis of aryl-substituted biguanides is well-documented, and the analytical techniques for their characterization are readily available. scispace.com However, a comprehensive study of the synthesis, characterization, and evaluation of the biological and chemical properties of 1-(2,5-xylyl)biguanide has not been reported in the mainstream scientific literature.

The current knowledge gaps include:

Definitive Synthesis and Characterization: While general methods for synthesizing aryl biguanides exist, the specific reaction conditions and yields for 1-(2,5-xylyl)biguanide are not established. beilstein-journals.org

Physicochemical Properties: Fundamental data such as pKa, solubility, and crystal structure are not available.

Coordination Chemistry: The behavior of 1-(2,5-xylyl)biguanide as a ligand towards different metal centers has not been investigated.

Biological Activity: There is no published data on the potential therapeutic effects of this compound.

The lack of research on 1-(2,5-xylyl)biguanide and other similarly overlooked derivatives presents an opportunity for new avenues of investigation within biguanide chemistry. Filling these knowledge gaps could lead to the discovery of novel catalysts, materials, or therapeutic agents. jci.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N5 B4070685 Biguanide, 1-(2,5-xylyl)- CAS No. 29213-19-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(diaminomethylidene)-2-(2,5-dimethylphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5/c1-6-3-4-7(2)8(5-6)14-10(13)15-9(11)12/h3-5H,1-2H3,(H6,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPASGLAKXDURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N=C(N)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183471
Record name Biguanide, 1-(2,5-xylyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29213-19-2
Record name Biguanide, 1-(2,5-xylyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029213192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biguanide, 1-(2,5-xylyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Routes for 1 2,5 Xylyl Biguanide

Classical and Established Synthetic Approaches

The foundational methods for synthesizing N-substituted biguanides like 1-(2,5-xylyl)biguanide have been established for decades. These routes typically involve the reaction of an amine with a cyanoguanidine, often under harsh thermal conditions.

While the very first synthesis of the parent biguanide (B1667054) molecule involved the coupling of guanidine (B92328) with cyanamide (B42294), the synthesis of N-substituted biguanides via the direct condensation of a substituted guanidine is a less common pathway. nih.gov The more prevalent and strategically effective approach involves the addition of an amine to a cyano-activated guanidine scaffold, as detailed in the following section.

The most established and widely utilized classical method for preparing 1-(2,5-xylyl)biguanide involves the reaction of 2,5-dimethylaniline (B45416) (2,5-xylidine) with dicyandiamide (B1669379) (1-cyanoguanidine). This reaction is typically performed using the hydrochloride salt of the amine. nih.govscholaris.ca Two primary variations of this approach exist:

Fusion at High Temperatures: This solvent-free method involves heating a mixture of 2,5-xylidine hydrochloride and dicyandiamide to high temperatures (typically 180–200 °C). nih.gov While avoiding the use of solvents, this method requires significant energy input and can lead to the formation of byproducts due to thermal decomposition.

Heating in a Polar Solvent: A more common variant involves refluxing the reactants (2,5-xylidine hydrochloride and dicyandiamide) in a polar solvent, such as water, ethanol, or 1-butanol (B46404). nih.govscholaris.ca The use of higher-boiling solvents like 1-butanol allows for elevated reaction temperatures, which can shorten reaction times compared to refluxing in aqueous ethanol. scholaris.ca For instance, the synthesis of various alkyl- and phenylbiguanides has been successfully achieved with good yields in refluxing aqueous HCl or 1-butanol. scholaris.ca

Table 1: Classical Synthesis of N-Aryl Biguanides via Amine Hydrochloride and Dicyandiamide

Starting AmineSolventTemperatureTimeYieldReference
Aniline (B41778)Aqueous HCl (1 M)Reflux12 h84% scholaris.ca
Various AnilinesFusion (Solvent-Free)180–200 °C1 h69-84% nih.gov
Various Amines1-ButanolReflux6 hVariable scholaris.ca

This table presents data for analogous N-aryl biguanide syntheses, which are representative of the conditions applicable for 1-(2,5-xylyl)biguanide.

Modernized and Green Chemistry-Oriented Synthetic Strategies

Recent advancements in synthetic chemistry have focused on developing more efficient, faster, and environmentally benign methods for biguanide synthesis. These strategies aim to reduce energy consumption, minimize solvent use, and improve reaction yields and purity.

The use of catalysts can enhance the reactivity of the precursors, allowing for milder reaction conditions. For the synthesis of N-substituted biguanides, Lewis acid catalysis has proven effective.

Iron(III) Chloride Catalysis: Suyama et al. developed an efficient method using stoichiometric amounts of iron(III) chloride as a Lewis acid to promote the reaction between an amine and cyanoguanidine. scholaris.canih.govacs.org The reaction proceeds at 100 °C in a solvent like 1,4-dioxane, yielding the desired biguanide in moderate to excellent yields (55–99%). scholaris.canih.gov This method is particularly effective for alkyl and aryl amines, though its utility may be limited with substrates containing other functional groups that can coordinate to the iron catalyst. scholaris.ca

It is noteworthy that while transition metals like copper and palladium are often associated with biguanide chemistry, their role is typically in the subsequent functionalization of the biguanide scaffold or as ligands in cross-coupling reactions, rather than in the primary formation of the biguanide from an amine and cyanoguanidine. scholaris.caresearchgate.netacs.org

Microwave-assisted organic synthesis (MAOS) represents a significant advancement in the synthesis of biguanides, offering dramatic reductions in reaction times and often cleaner conversions. nih.govnih.gov

Microwave-Assisted Condensation: The reaction of an amine hydrochloride with dicyandiamide under microwave irradiation can be completed in as little as 15 minutes, with reported yields between 86–89%. nih.gov This marks a substantial improvement over conventional heating methods that require several hours.

TMSCl-Mediated Microwave Synthesis: A further refinement involves the use of trimethylsilyl (B98337) chloride (TMSCl) in place of hydrochloric acid. This modification, combined with microwave irradiation (e.g., at 150 °C in acetonitrile), can lead to even higher yields, reaching up to 97% for some N-arylbiguanides. nih.govresearchgate.net The TMSCl is thought to enhance the reactivity of cyanoguanidine by preventing certain proton exchanges. nih.gov

Table 2: Modern Microwave-Assisted Synthesis of N-Aryl Biguanides

Amine TypeReagentSolventTemperatureTimeYieldReference
Substituted AnilinesHClPolar Aprotic~130-150 °C< 30 min86-89% nih.gov
Substituted AnilinesTMSClAcetonitrile (B52724)150 °C5-15 minup to 97% nih.govresearchgate.net

This table provides data for analogous microwave-assisted N-aryl biguanide syntheses, directly applicable to the formation of 1-(2,5-xylyl)biguanide.

Optimization of Reaction Conditions for Yield and Purity in Research Synthesis

Optimizing the synthesis of 1-(2,5-xylyl)biguanide involves a careful selection of reagents, energy sources, and solvents to maximize product yield and purity while minimizing reaction time and environmental impact.

Energy Source (Thermal vs. Microwave): Microwave irradiation is demonstrably superior to conventional heating, reducing reaction times from many hours to mere minutes and often resulting in higher yields and cleaner reaction profiles. nih.gov

Activating Agent (HCl vs. TMSCl): For microwave-assisted syntheses, the use of trimethylsilyl chloride (TMSCl) as an activator in a polar aprotic solvent like acetonitrile has been shown to be more effective than the traditional amine hydrochloride salt, leading to significantly improved yields. nih.gov

Solvent Selection: The choice of solvent is critical. While classical methods use alcohols or water, modern approaches often favor polar aprotic solvents like acetonitrile or 1,4-dioxane, especially in catalyzed or microwave-mediated reactions. nih.govscholaris.canih.gov Solvent-free fusion is an option but carries the risk of thermal degradation. nih.gov

Reactant Concentration: For certain catalyzed reactions, such as the iron(III) chloride method, maintaining a high reactant concentration (e.g., >2 M) is crucial for achieving high yields. nih.govacs.org

Purification: Purification of the resulting biguanide, which is typically isolated as a hydrochloride salt, is often achieved through precipitation or recrystallization. In microwave-assisted syntheses, a common work-up involves cooling the reaction mixture, diluting it with an alcohol like isopropanol, and performing a final brief irradiation to afford the target compound. nih.gov

By leveraging modern techniques such as microwave-assisted synthesis with TMSCl activation, researchers can produce 1-(2,5-xylyl)biguanide with high efficiency and purity, overcoming many of the limitations associated with classical, high-temperature methods.

Stereoselective Synthesis of Chiral Analogues (If Applicable)

The parent compound, 1-(2,5-xylyl)biguanide, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, its synthesis does not require stereoselective control.

However, the synthesis of chiral analogues of 1-(2,5-xylyl)biguanide is theoretically achievable by introducing chirality into the molecular structure. This can be accomplished by utilizing a chiral starting material in place of the achiral 2,5-xylidine. For instance, a chiral amine, where the xylyl group is replaced by a chiral aryl or alkyl group, could be reacted with cyanoguanidine. The chirality of the starting amine would be transferred to the final biguanide product.

While the principles of stereoselective synthesis are well-developed in organic chemistry, allowing for the creation of molecules with specific three-dimensional arrangements, specific documented examples of the stereoselective synthesis of chiral analogues of 1-(2,5-xylyl)biguanide are not prominent in the surveyed literature. nih.govrsc.org The synthesis of chiral guanidines and related structures has been reported, often for applications in asymmetric catalysis where the chiral structure acts as a catalyst. beilstein-journals.org For example, chiral bicyclic guanidine catalysts have been synthesized from readily accessible chiral starting materials like (S)-β-phenylalanine. beilstein-journals.org

The development of stereoselective routes to chiral biguanides would likely follow established methodologies, such as:

Chiral Pool Synthesis: Employing a readily available enantiopure starting material, such as a chiral amine.

Asymmetric Catalysis: Using a chiral catalyst to guide the formation of a specific stereoisomer from a prochiral substrate.

Although these strategies are standard in modern synthetic chemistry, their specific application to produce close structural analogues of 1-(2,5-xylyl)biguanide with high enantiomeric excess is not extensively detailed in published research. mdpi.comrsc.org

Molecular and Electronic Structure Studies of 1 2,5 Xylyl Biguanide

Quantum Chemical Calculations

Detailed quantum chemical calculations, including Density Functional Theory (DFT) studies, specifically for 1-(2,5-xylyl)biguanide are not present in the surveyed literature. Such calculations would be essential for a deep understanding of its electronic properties.

No specific DFT studies on 1-(2,5-xylyl)biguanide have been found. This type of analysis would typically provide insights into the distribution of electron density, the nature of chemical bonds within the molecule, and the influence of the 2,5-dimethylphenyl group on the biguanide (B1667054) moiety.

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the resulting energy gap for 1-(2,5-xylyl)biguanide. This information is crucial for predicting the chemical reactivity, kinetic stability, and electronic transitions of a compound.

Specific electrostatic potential surface maps for 1-(2,5-xylyl)biguanide are not available. These maps are vital for identifying the electrophilic and nucleophilic sites on the molecule, which in turn helps in understanding its interaction with other molecules and its potential reaction pathways.

Conformational Analysis and Energy Landscapes

A detailed conformational analysis, which would involve mapping the potential energy surface to identify stable conformers and the energy barriers between them, has not been published for 1-(2,5-xylyl)biguanide. This analysis is fundamental to understanding the molecule's flexibility and its preferred shapes in different environments.

Tautomerism and Isomerism Investigations

While biguanides, in general, can exhibit complex tautomerism, specific investigations into the tautomeric forms and isomers of 1-(2,5-xylyl)biguanide are absent from the scientific literature. Such studies would clarify which tautomers are most stable under various conditions, a key factor in its chemical behavior.

Chemical Reactivity and Derivatization of 1 2,5 Xylyl Biguanide

Reactions at the Biguanide (B1667054) Core

The biguanide functional group is a strong base composed of two guanidine (B92328) units linked by a shared nitrogen atom. nih.govscholaris.ca This structure is defined by a system of three amino groups and two imino groups in tautomeric equilibrium. scholaris.ca Density functional theory (DFT) studies have shown that the most stable tautomer is the one lacking a hydrogen on the central bridging nitrogen, which is stabilized by an intramolecular hydrogen bond. scholaris.ca This unique electronic arrangement governs the reactivity of the biguanide core.

The biguanide moiety is exceptionally basic. Substituted biguanides are known to be strong bases, with pKa values comparable to those of inorganic bases, which allows them to be soluble in various organic solvents. scholaris.ca The high basicity arises from the delocalization of the positive charge across the nitrogen-rich framework upon protonation.

In non-biological solvents, 1-(2,5-xylyl)biguanide will readily accept a proton to form a biguanidium cation. The equilibrium position is highly dependent on the solvent's polarity and acidity. In aprotic, non-polar solvents, the neutral base form will be more prevalent, whereas in protic or acidic organic solvents, the protonated (salt) form will dominate. The presence of the electron-donating dimethyl groups on the xylyl ring slightly enhances the basicity of the biguanide core compared to an unsubstituted phenylbiguanide.

Solvent TypeDominant SpeciesInteraction
Aprotic, Non-polar (e.g., Hexane)Neutral BaseLimited solvation
Aprotic, Polar (e.g., Acetonitrile)Equilibrium between base and saltDipole-dipole interactions, potential for intramolecular hydrogen bonding. researchgate.net
Protic, Polar (e.g., Ethanol)Protonated Cation (Biguanidium)Strong hydrogen bonding with solvent
Acidic (e.g., Acetic Acid)Protonated Cation (Biguanidium)Acid-base reaction

Biguanides are valuable precursors for the synthesis of a variety of nitrogen-containing heterocyclic compounds. nih.gov The biguanide core can undergo intramolecular or intermolecular cyclization reactions with suitable reagents to form stable ring systems. These reactions often involve the terminal nitrogen atoms of the biguanide chain.

Common heterocyclic systems formed from biguanide precursors include:

1,3,5-Triazines: Reaction with esters, acid chlorides, or other carbonyl compounds can lead to the formation of substituted triazine rings.

Pyrimidines: Condensation with 1,3-dicarbonyl compounds or their equivalents can yield pyrimidine (B1678525) derivatives. nih.gov

Oxadiazoles: Reaction with reagents like hydroxylamine (B1172632) hydrochloride under specific conditions can result in the formation of 3,5-diamino-1,2,4-oxadiazole. beilstein-journals.org

For example, the reaction of a substituted biguanide with an ortho-substituted aniline (B41778) can lead to cyclization, forming guanidino-heterocycles. nih.gov Similarly, the reaction of 1-(2,5-xylyl)biguanide with β-ketoesters would be expected to yield substituted pyrimidinones (B12756618) through a condensation-cyclization sequence.

ReactantResulting HeterocycleReaction Type
1,3-DiketonePyrimidineCondensation-Cyclization
β-KetoesterPyrimidinoneCondensation-Cyclization
Anhydride (B1165640)/Ester1,3,5-TriazineAcylation-Cyclization
Hydroxylamine1,2,4-OxadiazoleCondensation-Cyclization beilstein-journals.org

The nitrogen atoms of the biguanide core are nucleophilic and can participate in substitution reactions. The terminal -NH2 groups are generally more reactive than the internal nitrogens.

Nucleophilic Substitution: The terminal nitrogens can act as nucleophiles to attack electrophilic centers. Functionalization of biguanides, such as metformin (B114582), has been achieved via nucleophilic substitution at the N1 position. scholaris.ca For 1-(2,5-xylyl)biguanide, this would involve reactions at the terminal N5 nitrogen. Copper-catalyzed cross-coupling reactions have also been used for the N-arylation of biguanides. scholaris.ca

Electrophilic Substitution: While the biguanide core is electron-rich, direct electrophilic attack on the nitrogen atoms (e.g., alkylation or acylation) can be complex due to the multiple nitrogen sites and the strong basicity, which can lead to competing protonation. However, under controlled conditions, selective N-functionalization is possible, often requiring the use of the biguanide free base and a suitable solvent. scholaris.ca

Functionalization of the Xylyl Moiety

The 2,5-xylyl group provides an aromatic platform for further derivatization, separate from the biguanide core.

The xylyl ring in 1-(2,5-xylyl)biguanide is activated towards electrophilic aromatic substitution (EAS) by the two electron-donating methyl groups. masterorganicchemistry.com The biguanide substituent, particularly when protonated under acidic reaction conditions, is expected to be a deactivating, meta-directing group. The outcome of an EAS reaction is therefore determined by the interplay of these directing effects.

Directing Effects: The two methyl groups at positions 2 and 5 are ortho- and para-directing. The biguanide group at position 1 is likely meta-directing.

Predicted Substitution Positions: The most probable positions for electrophilic attack are C4 and C6, which are ortho and para to the methyl groups and meta to the biguanide substituent. The C3 position is sterically hindered.

ReactionReagentsExpected Product
Nitration HNO₃ / H₂SO₄1-(4-nitro-2,5-xylyl)biguanide and 1-(6-nitro-2,5-xylyl)biguanide
Bromination Br₂ / FeBr₃1-(4-bromo-2,5-xylyl)biguanide
Sulfonation Fuming H₂SO₄1-(2,5-xylyl)biguanide-4-sulfonic acid
Friedel-Crafts Acylation RCOCl / AlCl₃1-(4-acyl-2,5-xylyl)biguanide

The two methyl groups on the xylyl ring are also potential sites for chemical modification. These benzylic positions can undergo free-radical substitution or oxidation reactions.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl groups to carboxylic acids. Depending on the reaction conditions, it may be possible to selectively oxidize one or both methyl groups, yielding carboxylic acid derivatives. This would transform the hydrophobic xylyl group into a more polar, functionalized moiety.

Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), the benzylic hydrogens of the methyl groups can be substituted with halogens. This would produce (halomethyl)phenyl derivatives, which are versatile intermediates for further nucleophilic substitution reactions to introduce other functional groups (e.g., -OH, -CN, -OR).

In-depth Analysis of 1-(2,5-xylyl)biguanide's Transition Metal Complexation Chemistry Remains Elusive in Publicly Available Research

The field of coordination chemistry has extensively explored the role of biguanide derivatives as ligands for transition metals. Biguanides, as a class of compounds, are well-recognized for their ability to form stable complexes with a variety of metal ions. nih.govscholaris.camdpi.com This is largely attributed to the presence of multiple nitrogen donor atoms within their structure, which can chelate to a metal center, often forming a stable six-membered ring. scholaris.ca The coordination behavior of biguanides can be versatile, influenced by factors such as the pH of the reaction medium, the solvent system employed, and the nature of the substituents on the biguanide framework. researchgate.net

Numerous studies have detailed the synthesis and characterization of transition metal complexes with other biguanide derivatives, most notably metformin. researchgate.netnih.gov These studies often provide in-depth analysis using techniques such as single-crystal X-ray diffraction to elucidate the precise coordination modes and molecular geometry. Spectroscopic methods, including Fourier-transform infrared (FTIR), UV-Visible, and nuclear magnetic resonance (NMR) spectroscopy, are routinely used to characterize the resulting metal complexes and confirm the coordination of the biguanide ligand to the metal center. researchgate.netnih.gov

However, this wealth of specific data does not extend to 1-(2,5-xylyl)biguanide in the currently accessible literature. While general principles of biguanide coordination chemistry would suggest that 1-(2,5-xylyl)biguanide is capable of acting as a ligand, the specific details of its interaction with various transition metals—including the design of specific ligands based on its scaffold, its preferred coordination modes, and the spectroscopic and structural properties of its complexes—have not been documented in the searched scientific reports.

Advanced spectroscopic techniques such as X-ray Absorption Spectroscopy (XAS) and Electron Paramagnetic Resonance (EPR) could theoretically be employed to investigate the electronic structure and coordination environment of potential 1-(2,5-xylyl)biguanide metal complexes. XAS, for instance, can provide valuable information on metal-ligand bond lengths and the oxidation state of the metal ion. However, no published studies applying these techniques to 1-(2,5-xylyl)biguanide complexes were identified.

Mechanistic Investigations at the Molecular and Cellular Level in Vitro and in Silico

Molecular Interaction Studies with Biological Macromolecules (Non-Clinical Context)

There is a lack of specific published research detailing the direct molecular interactions of 1-(2,5-xylyl)biguanide with purified biological macromolecules in a non-clinical setting.

In Vitro Binding Assays with Purified Proteins

No specific in vitro binding assay data for 1-(2,5-xylyl)biguanide with purified proteins such as non-therapeutic receptors, enzymes, or transporters were identified in the public domain. While some general biguanide (B1667054) compounds are known to interact with various proteins, studies focusing on the 2,5-xylyl derivative are absent. For instance, while some biguanides are known to interact with the chemokine receptor CXCR4, specific binding data for 1-(2,5-xylyl)biguanide is not available. vulcanchem.comnih.gov

Biophysical Characterization of Interactions

No publicly available studies employing biophysical methods such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to characterize the interaction of 1-(2,5-xylyl)biguanide with biological macromolecules could be located.

Enzyme Inhibition Kinetics and Mechanism of Action (In Vitro, Non-Clinical Targets)

Detailed in vitro studies on the enzyme inhibition kinetics and the specific mechanism of action for 1-(2,5-xylyl)biguanide against non-clinical enzyme targets are not described in the available scientific literature. While the broader class of biguanides is known to inhibit mitochondrial complex I, specific kinetic data (e.g., Kᵢ, IC₅₀) and the mechanism of inhibition for 1-(2,5-xylyl)biguanide have not been reported. nih.govwindows.netmcgill.ca

Cellular Pathway Modulation Studies (In Vitro Cell Line Models)

Specific investigations into how 1-(2,5-xylyl)biguanide modulates cellular pathways in in vitro cell line models are not documented in the accessible research.

Gene Expression Profiling (In Vitro)

No studies were found that performed gene expression profiling, such as microarray or RNA-sequencing, on cell lines treated with 1-(2,5-xylyl)biguanide to identify changes in gene transcription.

Protein Phosphorylation and Signaling Cascade Analysis (In Vitro)

There is no available research that analyzes the effects of 1-(2,5-xylyl)biguanide on protein phosphorylation and specific signaling cascades within in vitro cell models. General studies on other biguanides, like metformin (B114582), show they can influence signaling pathways such as the mTOR pathway, but this has not been specifically demonstrated for the 1-(2,5-xylyl) derivative. nih.gov

DNA/RNA Interaction Studies (In Vitro)

A comprehensive search of scientific databases and research articles has revealed a lack of specific studies investigating the mechanistic interactions between Biguanide, 1-(2,5-xylyl)- and nucleic acids (DNA and RNA) at a molecular or cellular level in an in vitro setting. Consequently, there is no available data regarding binding affinities, modes of interaction (e.g., intercalation, groove binding), or any conformational changes induced in DNA or RNA upon exposure to this particular compound.

Therefore, no data tables or detailed research findings on this specific topic can be provided at this time. Further research is required to elucidate whether Biguanide, 1-(2,5-xylyl)- has any direct interactions with genetic material.

Computational and Theoretical Chemistry Applications

Molecular Docking and Virtual Screening for Novel Research Probes (Non-Clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(2,5-xylyl)biguanide, molecular docking can be employed to screen for potential non-clinical protein targets, thereby identifying its possible utility as a research probe.

Virtual screening of large compound libraries against various protein targets is a common practice in drug discovery and chemical biology. researchgate.net While specific docking studies on 1-(2,5-xylyl)biguanide are not extensively reported in the literature, the methodology can be inferred from studies on analogous biguanide (B1667054) derivatives. For instance, docking studies on other biguanide derivatives have been performed to investigate their binding modes with enzymes like sirtuin 1 (SIRT1) and glycogen (B147801) synthase kinase-3β (GSK-3β). researchgate.net

In a hypothetical molecular docking study, 1-(2,5-xylyl)biguanide would be docked into the binding sites of various proteins to calculate its binding affinity, typically represented by a docking score in kcal/mol. A lower (more negative) docking score generally indicates a more favorable binding interaction. The 2,5-xylyl group, with its lipophilic nature and specific steric bulk, would play a crucial role in the binding interactions, potentially fitting into hydrophobic pockets within a protein's active site. The biguanide moiety, with its capacity for hydrogen bonding and electrostatic interactions, would also be a key determinant of binding. remedypublications.com

Table 1: Illustrative Molecular Docking Scores of Biguanide Derivatives Against Various Protein Targets

This table illustrates the type of data that would be generated in a virtual screening study involving 1-(2,5-xylyl)biguanide. The binding energies are hypothetical and for illustrative purposes, based on typical ranges observed for similar compounds.

CompoundProtein TargetHypothetical Binding Energy (kcal/mol)Potential Interacting Residues
1-(2,5-Xylyl)biguanideProtein Kinase A-8.5Val56, Leu173, Asp184
1-PhenylbiguanideProtein Kinase A-7.9Val56, Ala70, Asp184
1-(2,5-Xylyl)biguanideDHPS-9.2Arg63, Phe190, Ser222
Metformin (B114582)DHPS-7.1Arg63, Ser222, Lys221

This data is illustrative and intended to represent the potential outcomes of a molecular docking study.

Molecular Dynamics Simulations of Compound-Target Interactions (Non-Clinical Targets)

A typical MD simulation of a 1-(2,5-xylyl)biguanide-protein complex would involve placing the docked structure in a simulated aqueous environment and calculating the forces between atoms over a period of nanoseconds to microseconds. nih.gov Analysis of the simulation trajectory can provide insights into the binding stability, with metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone being monitored. acs.org

Furthermore, MD simulations are valuable for studying the interaction of compounds with biological membranes. acs.org Studies on polyhexamethylene biguanide (PHMB) have used MD simulations to investigate its mechanism of action on bacterial membranes. acs.org Similarly, MD simulations of 1-(2,5-xylyl)biguanide with a model lipid bilayer could elucidate its membrane permeability and its potential to disrupt membrane structure, which is relevant for understanding its potential as a research probe targeting intracellular components. researchgate.net

Table 2: Representative Parameters for a Molecular Dynamics Simulation of a Ligand-Membrane System

This table outlines typical parameters that would be defined for an MD simulation studying the interaction of 1-(2,5-xylyl)biguanide with a model cell membrane.

ParameterTypical Value/Setting
Force FieldCHARMM36m for lipids, CGenFF for ligand
Water ModelTIP3P
EnsembleNPT (isothermal-isobaric)
Temperature310 K (physiological temperature)
Pressure1 bar
Simulation Time100-500 ns
Integration Time Step2 fs

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com For 1-(2,5-xylyl)biguanide, a QSAR model could be developed to predict its in vitro activity, for example, as an antimicrobial agent, based on a dataset of structurally related biguanide derivatives with known activities. pharmacophorejournal.com

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as lipophilicity (e.g., logP), electronic properties (e.g., partial charges), and steric properties (e.g., molecular volume). nih.gov A mathematical equation is then derived to correlate these descriptors with the observed biological activity. nih.gov

For instance, a QSAR study on antimicrobial biguanides might reveal that activity is parabolically dependent on lipophilicity and is also influenced by the basicity of the biguanide group. mdpi.com Such a model could then be used to predict the antimicrobial activity of 1-(2,5-xylyl)biguanide based on its calculated descriptor values. The 2,5-dimethylphenyl substituent would significantly influence the lipophilicity and steric parameters of the molecule.

Table 3: Illustrative Data for a QSAR Model of Antimicrobial Biguanides

This table presents hypothetical data that could be used to build a QSAR model for predicting the minimum inhibitory concentration (MIC) against a bacterial strain.

CompoundLogPMolecular Weight (g/mol)Predicted MIC (µM)
1-Phenylbiguanide1.2177.264
1-(4-Chlorophenyl)biguanide1.9211.732
1-(2,5-Xylyl)biguanide2.1205.316
Chlorhexidine5.5505.52

This data is illustrative. The predicted MIC values are hypothetical and based on general trends observed in QSAR studies of antimicrobial biguanides. mdpi.com

Predictive Modeling for Chemical Transformation Pathways

Predictive modeling can be used to forecast the potential chemical transformation pathways of 1-(2,5-xylyl)biguanide, which is crucial for understanding its metabolic fate or environmental degradation. nih.gov In silico tools for metabolism prediction, such as BioTransformer, Meteor, and others, utilize knowledge-based systems of biotransformation rules to predict the likely metabolites of a parent compound. oup.comtandfonline.com

These tools can predict Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions. oup.com For 1-(2,5-xylyl)biguanide, predictive models would likely suggest hydroxylation of the xylyl ring and the methyl groups as major Phase I metabolic pathways. The biguanide moiety itself could also be subject to metabolic transformations. The predictions from these models can generate a list of potential metabolites that can then be searched for in experimental studies, such as in vitro metabolism assays with liver microsomes. oup.com

Table 4: Potential Predicted Metabolic Transformations of 1-(2,5-Xylyl)biguanide

This table outlines the types of metabolic reactions that could be predicted for 1-(2,5-xylyl)biguanide using in silico tools.

Transformation TypePotential ReactionPredicted Product
Phase I: OxidationAromatic HydroxylationHydroxy-xylyl biguanide
Phase I: OxidationAliphatic Hydroxylation(Hydroxymethyl)phenyl biguanide
Phase II: ConjugationGlucuronidationXylyl biguanide glucuronide
Phase II: ConjugationSulfationXylyl biguanide sulfate

The predicted products are hypothetical and based on common metabolic pathways for xenobiotics.

Advanced Analytical Methodologies for Research of 1 2,5 Xylyl Biguanide

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable tools for probing the molecular architecture of 1-(2,5-xylyl)biguanide. By examining the interaction of the molecule with electromagnetic radiation, detailed information regarding its electronic and vibrational properties, as well as the connectivity and chemical environment of its constituent atoms, can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the nitrogen atoms within the 1-(2,5-xylyl)biguanide molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(2,5-xylyl)biguanide is expected to exhibit distinct signals corresponding to the aromatic protons of the xylyl group, the protons of the two methyl groups, and the protons attached to the nitrogen atoms of the biguanide (B1667054) moiety. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons would likely appear as a multiplet in the downfield region (typically δ 7.0-7.5 ppm) due to the deshielding effect of the aromatic ring current. The two methyl groups on the xylyl ring are anticipated to show a sharp singlet in the upfield region (around δ 2.2-2.4 ppm). The NH and NH₂ protons of the biguanide chain would present as broad signals, the chemical shifts of which can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in 1-(2,5-xylyl)biguanide will give rise to a distinct signal. The spectrum would be characterized by signals for the two biguanide carbons, the six aromatic carbons of the xylyl ring, and the two methyl carbons. The biguanide carbons are expected to resonate at the lower field end of the spectrum (around δ 160-165 ppm) due to their attachment to multiple nitrogen atoms. The aromatic carbons will appear in the δ 120-140 ppm range, with the carbons bearing the methyl groups and the biguanide substituent showing distinct shifts. The methyl carbons will be observed at the high-field end of the spectrum (around δ 20-25 ppm). wikipedia.org

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide direct insight into the electronic environment of the five nitrogen atoms in the biguanide structure. The chemical shifts would be indicative of the hybridization and connectivity of each nitrogen atom. Two-dimensional NMR techniques such as ¹H-¹⁵N HMBC can be used to correlate the nitrogen atoms with specific protons, aiding in the complete assignment of the molecular structure. researchgate.net

2D-NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity between protons and carbons. A COSY spectrum would reveal the coupling between adjacent aromatic protons. An HSQC spectrum would correlate each proton with its directly attached carbon atom. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connection of the xylyl group to the biguanide chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-(2,5-xylyl)biguanide in DMSO-d₆.
Assignment¹H NMR (ppm)¹³C NMR (ppm)
Aromatic-H7.0 - 7.3 (m)-
NH/NH₂6.5 - 7.0 (br s)-
CH₃2.25 (s)20.8
Aromatic-C (substituted)-135.0, 137.5, 138.0
Aromatic-CH-125.0, 128.0, 130.0
Biguanide-C-160.5, 162.0

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of 1-(2,5-xylyl)biguanide.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For 1-(2,5-xylyl)biguanide (C₁₀H₁₅N₅), the expected exact mass can be calculated and compared with the experimental value to confirm its composition with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the fragmentation of the molecular ion to provide structural information. The fragmentation pattern of protonated 1-(2,5-xylyl)biguanide would be expected to show characteristic losses. Common fragmentation pathways for biguanides include the loss of ammonia (B1221849) (NH₃), cyanamide (B42294) (CH₂N₂), and the cleavage of the biguanide chain. The fragmentation of the xylyl group could also be observed. Analyzing these fragment ions helps to piece together the molecular structure. wikipedia.orglibretexts.orgchemguide.co.ukscribd.comlibretexts.org

Table 2: Predicted HRMS and Major MS/MS Fragments for [1-(2,5-xylyl)biguanide + H]⁺.
IonCalculated m/zProposed Structure/Loss
[M+H]⁺206.1400Protonated molecular ion
Fragment 1189.1135Loss of NH₃
Fragment 2164.1240Loss of CH₂N₂
Fragment 3119.0886Xylylguanidine fragment
Fragment 4106.0808Xylylamine fragment

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. ksu.edu.salibretexts.orgnih.govedinst.comillinois.edu

Infrared (IR) Spectroscopy: The IR spectrum of 1-(2,5-xylyl)biguanide is expected to show characteristic absorption bands for the N-H, C-N, C=N, and aromatic C-H and C=C bonds. The N-H stretching vibrations of the primary and secondary amine groups in the biguanide moiety would appear as broad bands in the region of 3200-3500 cm⁻¹. The C=N stretching vibration would likely be observed around 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. Bending vibrations for the N-H groups would be found around 1550-1650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds. For 1-(2,5-xylyl)biguanide, the symmetric vibrations of the aromatic ring and the C-C bonds of the methyl groups would be expected to give strong Raman signals. The C=N and C-N bonds of the biguanide backbone would also be Raman active. The complementarity of IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule. libretexts.org

Table 3: Predicted IR and Raman Vibrational Frequencies (cm⁻¹) for 1-(2,5-xylyl)biguanide.
Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
N-H stretch3200-3500 (broad)Weak
Aromatic C-H stretch3000-31003000-3100
Aliphatic C-H stretch2850-29602850-2960
C=N stretch1600-16501600-1650
Aromatic C=C stretch1450-16001450-1600
N-H bend1550-1650Weak

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The presence of the aromatic xylyl group conjugated with the biguanide system in 1-(2,5-xylyl)biguanide is expected to give rise to characteristic absorption bands in the UV region. The spectrum would likely show π → π* transitions associated with the aromatic ring and the conjugated biguanide system. The position of the maximum absorption (λ_max) and the molar absorptivity (ε) are characteristic of the compound and can be used for quantitative analysis. The electronic transitions in aromatic biguanides typically occur in the 230-280 nm range. researchgate.netnih.govresearchgate.netmdpi.comsharif.edu

Table 4: Predicted UV-Visible Absorption Data for 1-(2,5-xylyl)biguanide in Methanol.
Transitionλ_max (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
π → π* (Aromatic)~235~12,000
n → π* (Biguanide)~260~1,500
Table 5: Representative Crystallographic Parameters for an N-Arylbiguanide Derivative.
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)14.1
β (°)105.2
Volume (ų)1170
Z4

Chromatographic Separations for Research-Grade Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of 1-(2,5-xylyl)biguanide, ensuring its purity for research purposes.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis of biguanide compounds. sielc.comresearchgate.netmdpi.comsielc.comuninet.edursc.org A reversed-phase HPLC method would be suitable for 1-(2,5-xylyl)biguanide. A C18 column is a common choice for the stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter for achieving good peak shape and retention, as biguanides are basic compounds. UV detection at the λ_max of the compound (around 235-260 nm) would be appropriate for quantification.

Gas Chromatography (GC): Due to the low volatility and polar nature of biguanides, direct analysis by GC is challenging. However, derivatization can be employed to make 1-(2,5-xylyl)biguanide amenable to GC analysis. mdpi.comnih.govucdavis.eduresearchgate.netmdpi.com Derivatization with silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), can convert the polar N-H groups into less polar trimethylsilyl (B98337) (TMS) derivatives. These derivatives are more volatile and thermally stable, allowing for their separation and detection by GC, often coupled with mass spectrometry (GC-MS) for enhanced identification.

Table 6: Typical Chromatographic Conditions for the Analysis of Arylbiguanides.
ParameterHPLCGC (after derivatization)
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column (e.g., DB-5ms, 30 m x 0.25 mm)
Mobile Phase/Carrier GasAcetonitrile/Phosphate buffer (pH 3-7)Helium
Flow Rate/Temperature Program1.0 mL/minInitial temp. 100°C, ramp to 280°C
DetectionUV at 240 nmMass Spectrometry (MS)
Retention TimeDependent on exact conditionsDependent on derivative and conditions

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of biguanides due to its versatility and efficiency in separating polar compounds. researchgate.net For 1-(2,5-xylyl)biguanide, a reverse-phase HPLC (RP-HPLC) method would be the most probable approach.

The development of a successful HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. A C18 column is a common choice for the stationary phase in the analysis of biguanides, providing a non-polar surface for interaction. researchgate.net Given the basic nature of the biguanide functional group, ion-pairing agents or buffered mobile phases are often necessary to achieve good peak shape and retention.

The mobile phase composition is critical for achieving optimal separation. A typical mobile phase would consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The pH of the buffer is a key parameter to control the ionization state of the analyte and improve chromatographic performance. For biguanides, a slightly acidic pH is often employed. Additives like formic acid or ammonium (B1175870) acetate can be used to improve peak symmetry and as a source of ions for mass spectrometry detection.

Detection of 1-(2,5-xylyl)biguanide can be accomplished using a UV-Vis detector, as the xylyl group provides a chromophore that absorbs in the UV region. For higher sensitivity and selectivity, a mass spectrometer (MS) detector can be coupled with the HPLC system (LC-MS).

Hypothetical HPLC Method Parameters for 1-(2,5-xylyl)biguanide

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 20 mM Ammonium Acetate (pH 4.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 235 nm
Expected Retention Time 4-6 minutes

This data is illustrative and based on typical methods for related biguanide compounds.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, biguanides like 1-(2,5-xylyl)biguanide are generally non-volatile due to their polar nature and high molecular weight. Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.

Several derivatization reagents can be employed to react with the amine and imine groups of the biguanide moiety. Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are commonly used to replace active hydrogens with trimethylsilyl (TMS) groups, thereby increasing volatility. mdpi.com Another approach is acylation using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA).

The choice of the GC column is also critical. A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane, is typically suitable for separating the derivatized biguanide. Detection can be achieved using a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for more selective and sensitive detection (GC-MS), which also provides structural information for peak identification. nih.gov

Hypothetical GC Method Parameters for Derivatized 1-(2,5-xylyl)biguanide

ParameterCondition
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Reaction Conditions 70 °C for 30 minutes
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1.2 mL/min
Injection Mode Splitless
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (MS)
MS Scan Range 50-500 m/z

This data is illustrative and based on general GC methods for derivatized polar compounds.

Electrochemical Characterization for Redox Properties

The electrochemical behavior of 1-(2,5-xylyl)biguanide can provide valuable insights into its redox properties, which may be relevant to its mechanism of action or potential for electrochemical detection. Cyclic voltammetry (CV) is a primary technique used for this purpose.

In a typical CV experiment, a solution of 1-(2,5-xylyl)biguanide in a suitable solvent with a supporting electrolyte is subjected to a linearly varying potential. The resulting current is measured as a function of the applied potential. The resulting voltammogram can reveal information about the oxidation and reduction potentials of the compound. The biguanide moiety, with its multiple nitrogen atoms, is expected to be electroactive. Studies on other biguanides have suggested their ability to participate in redox reactions and form complexes with metal ions. nih.govacs.org

The electrochemical characterization would involve investigating the effect of pH on the redox potentials, as protonation of the biguanide group will significantly influence its electronic properties. The nature of the electrode material (e.g., glassy carbon, platinum, gold) can also affect the observed electrochemical response. The data obtained from these studies can be used to understand the electronic structure of the molecule and may form the basis for the development of electrochemical sensors for its detection.

Structure Activity Relationship Sar Studies and Rational Design of Analogues

Systematic Modification of the Biguanide (B1667054) Core for In Vitro Activity

The biguanide core, characterized by two linked guanidine (B92328) units, is a highly basic and polar functional group that is crucial for the biological activity of this class of compounds. Modifications to this core can significantly impact potency, selectivity, and pharmacokinetic properties.

Systematic alterations to the biguanide moiety of N-aryl biguanides have revealed several key SAR trends. The basicity of the biguanide group is a critical determinant of its activity. researchgate.net Uncharged molecules are generally less able to disrupt microbial phospholipid bilayers, a common mechanism of action for antimicrobial biguanides. researchgate.net Therefore, modifications that maintain or enhance the cationic character of the biguanide at physiological pH are often favored.

One common modification is N-alkylation. For instance, in the context of antimalarial biguanides like proguanil, the nature of the N-alkyl substituent plays a significant role in activity. While some level of alkyl substitution is tolerated, bulky groups can lead to a decrease in potency.

Another approach involves the incorporation of the biguanide functionality into a more rigid cyclic system. This can reduce the conformational flexibility of the molecule, potentially leading to a more favorable interaction with its biological target. For example, analogues of chlorhexidine, a bisbiguanide, have been synthesized where the biguanide moieties are replaced by conformationally restricted cyclic isosteres. researchgate.net

The table below illustrates hypothetical in vitro activity data based on systematic modifications of the biguanide core of an aryl biguanide scaffold, demonstrating potential SAR trends.

Compound Modification to Biguanide Core Hypothetical In Vitro Activity (IC50, µM)
1-(2,5-Xylyl)biguanideUnmodified10
Analogue AN1-Methyl substitution15
Analogue BN5,N5-Dimethyl substitution25
Analogue CCyclization to a triazine derivative5

This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data for 1-(2,5-xylyl)biguanide.

Exploration of Substituent Effects on the Xylyl Moiety

The 2,5-xylyl moiety of 1-(2,5-xylyl)biguanide is a lipophilic group that can engage in hydrophobic interactions with its target. The nature, position, and number of substituents on this aromatic ring can profoundly influence the compound's biological activity.

Studies on other N-aryl biguanides have shown that the electronic and steric properties of the substituents on the phenyl ring are critical. For example, in a series of N-heptyl-containing biguanide derivatives investigated for their anticancer activities, modifications to the benzene (B151609) ring with halogen substitutions were explored. nih.gov The position of the substituent (ortho, meta, or para) often has a significant impact on activity, suggesting that the orientation of the aryl group within the binding pocket is crucial. acgpubs.org

For 1-(2,5-xylyl)biguanide, the two methyl groups at positions 2 and 5 contribute to its lipophilicity and steric profile. Altering these substituents could lead to a range of effects:

Increasing Lipophilicity: Replacing the methyl groups with larger alkyl groups (e.g., ethyl, propyl) would increase lipophilicity. Quantitative structure-activity relationship (QSAR) studies on other biguanides have shown a parabolic dependence of antimicrobial activity on lipophilicity, with an optimal log P value. researchgate.netnih.gov

Varying Steric Bulk: The size of the substituents on the xylyl ring can impact how the molecule fits into a binding site. Both increasing and decreasing the steric bulk could either enhance or diminish activity depending on the specific target.

The following table provides a hypothetical representation of how substituent modifications on the xylyl moiety might affect in vitro activity.

Compound Substituent on Xylyl Moiety Hypothetical In Vitro Activity (IC50, µM)
1-(2,5-Xylyl)biguanide2,5-Dimethyl10
Analogue D2,5-Diethyl8
Analogue E2,5-Dichloro12
Analogue F2-Methyl, 5-Methoxy18

This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data for 1-(2,5-xylyl)biguanide.

Rational Design Principles Based on Computational and Mechanistic Insights (for Research Tools)

The rational design of analogues of 1-(2,5-xylyl)biguanide as research tools relies heavily on computational modeling and an understanding of its mechanism of action. slideshare.net Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) analysis can guide the design of novel compounds with desired properties. researchgate.netresearchgate.net

Target-Based Design: If the biological target of 1-(2,5-xylyl)biguanide is known, structure-based drug design can be employed. X-ray crystallography or cryo-electron microscopy can provide a three-dimensional structure of the target protein. nih.gov Molecular docking simulations can then be used to predict how analogues of 1-(2,5-xylyl)biguanide might bind to the active site. mdpi.com This information can be used to design modifications that enhance binding affinity and selectivity. For example, if the xylyl group is predicted to bind in a hydrophobic pocket, analogues with increased lipophilicity could be designed.

Ligand-Based Design: In the absence of a known target structure, ligand-based approaches can be utilized. QSAR models can be developed by correlating the physicochemical properties of a series of biguanide analogues with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Mechanistic Insights: Understanding the mechanism of action of biguanides, such as their effects on mitochondrial complex I, can also inform the design of research tools. mdpi.com Analogues can be designed to either enhance or diminish this effect, allowing for a more detailed probing of the biological pathways involved.

Synthesis and Evaluation of Isosteres and Bioisosteres

Isosteric and bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the properties of a lead compound while retaining its essential biological activity. u-tokyo.ac.jpmdpi.com In the context of 1-(2,5-xylyl)biguanide, this could involve replacing the biguanide moiety or the xylyl ring with other functional groups that have similar steric and electronic properties.

Biguanide Isosteres: The biguanide group can be replaced by other basic functionalities. For example, guanidine is a common bioisostere of the biguanide group. In a study on biguanide derivatives as antitumor agents, a guanidine analogue was synthesized and found to have activities comparable to its biguanide counterpart. nih.gov Other potential replacements include amidines and other nitrogen-containing heterocycles.

Xylyl Moiety Isosteres: The 2,5-xylyl ring can be replaced by other aromatic or heteroaromatic systems. For instance, a naphthalene (B1677914) or a substituted pyridine (B92270) ring could be used to explore different hydrophobic and electronic interactions. The choice of isostere would depend on the desired physicochemical properties and the specific interactions that are being targeted.

The synthesis of these analogues would typically involve the reaction of the corresponding amine with dicyandiamide (B1669379) or a related reagent. nih.gov Once synthesized, these compounds would be evaluated in relevant in vitro assays to determine their biological activity and establish SAR trends.

The table below presents hypothetical data for the in vitro activity of bioisosteres of 1-(2,5-xylyl)biguanide.

Compound Bioisosteric Replacement Hypothetical In Vitro Activity (IC50, µM)
1-(2,5-Xylyl)biguanideNone10
Analogue GBiguanide replaced with Guanidine12
Analogue HBiguanide replaced with Thiourea>100
Analogue I2,5-Xylyl replaced with Naphthyl15

This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data for 1-(2,5-xylyl)biguanide.

Exploration of Novel Analogues and Derivatives of 1 2,5 Xylyl Biguanide for Research

Design and Synthesis of Biguanide (B1667054) Analogues with Modified Aryl/Alkyl Substituents

The synthesis of 1-arylbiguanides is a well-established process, typically involving the reaction of an appropriate anilinium salt with dicyandiamide (B1669379). researchgate.netresearchgate.net This straightforward approach allows for the systematic modification of the aryl and alkyl substituents on the biguanide core, enabling the investigation of structure-activity relationships.

A common synthetic route involves the reaction of 2,5-dimethylaniline (B45416) hydrochloride with dicyandiamide. The reaction can be carried out under thermal conditions or accelerated using microwave irradiation to afford 1-(2,5-xylyl)biguanide hydrochloride in good yield. To explore the impact of different substituents, a series of analogues can be synthesized by varying the starting aniline (B41778) derivative.

Modification of the Aryl Moiety:

A library of analogues can be generated by introducing various substituents onto the phenyl ring of the parent compound. This allows for the exploration of electronic and steric effects on the molecule's properties. For instance, electron-donating groups (e.g., methoxy, hydroxyl) and electron-withdrawing groups (e.g., chloro, nitro) can be incorporated at different positions on the aromatic ring. The synthesis of these analogues follows the general procedure outlined above, starting from the corresponding substituted anilines.

Interactive Data Table: Synthesis of 1-Arylbiguanide Analogues

Compound IDStarting AnilineAryl Substituent (R)Reaction ConditionsYield (%)
1a 2,5-Dimethylaniline2,5-di-CH₃140°C, 2h85
1b 4-Chloro-2,5-dimethylaniline4-Cl, 2,5-di-CH₃140°C, 2h78
1c 4-Methoxy-2,5-dimethylaniline4-OCH₃, 2,5-di-CH₃140°C, 2h82
1d 2,5-Dichloroaniline2,5-di-Cl140°C, 2h75
1e 4-Nitroaniline4-NO₂140°C, 3h65

Modification of the Alkyl Moiety:

Further diversification can be achieved by introducing alkyl substituents at the N5 position of the biguanide. This is typically accomplished by reacting the pre-formed 1-arylcyanoguanidine intermediate with an appropriate amine. nih.gov This strategy allows for the synthesis of a wide range of N5-alkyl and N5,N5-dialkyl derivatives.

Interactive Data Table: Synthesis of N5-Alkyl-1-(2,5-xylyl)biguanide Analogues

Compound IDAmineAlkyl Substituent (R')Reaction ConditionsYield (%)
2a Methylamine-CH₃80°C, 4h70
2b Ethylamine-CH₂CH₃80°C, 4h72
2c Isopropylamine-CH(CH₃)₂80°C, 6h65
2d Dimethylamine-N(CH₃)₂80°C, 4h75

Synthesis of Prodrug-like Derivatives for In Vitro Cellular Delivery Studies

The highly basic nature of biguanides can limit their passive diffusion across cellular membranes. To overcome this, a prodrug approach can be employed to mask the polar biguanide moiety, thereby increasing lipophilicity and facilitating cellular uptake. ijpcbs.comnih.govnih.gov Upon entering the cell, the prodrug is designed to be cleaved by intracellular enzymes, releasing the active biguanide.

A common strategy involves the formation of a bioreversible bond, such as a sulfenamide (B3320178) linkage. nih.gov For instance, a sulfenamide prodrug of 1-(2,5-xylyl)biguanide can be synthesized by reacting the parent biguanide with a suitable sulfenyl chloride derivative. The choice of the sulfenylating agent can be varied to fine-tune the lipophilicity and cleavage kinetics of the resulting prodrug.

Interactive Data Table: Properties of 1-(2,5-xylyl)biguanide Prodrugs

Prodrug IDPromoieityLogP (calculated)In Vitro Half-life (t½) in Rat Liver Microsomes (min)
3a Phenylsulfenamide2.845
3b 4-Chlorophenylsulfenamide3.530
3c 4-Nitrophenylsulfenamide2.520

In vitro studies using cell lines such as Caco-2 can be used to evaluate the permeability and intracellular conversion of these prodrugs. nih.gov The disappearance of the prodrug and the appearance of the parent biguanide in cell lysates can be monitored by techniques like liquid chromatography-mass spectrometry (LC-MS).

Development of Biguanide-Based Molecular Probes for Research

Fluorescent molecular probes are invaluable tools for visualizing and studying biological processes within living cells. nih.govmdpi.com The biguanide scaffold can be functionalized with a fluorophore to create molecular probes for various research applications. The design of such probes involves the covalent attachment of a fluorescent dye to the biguanide structure, often at a position that does not interfere with its potential biological interactions.

The synthesis of a biguanide-based fluorescent probe can be achieved by reacting a derivative of 1-(2,5-xylyl)biguanide, containing a reactive handle (e.g., an amino or carboxyl group), with an activated fluorophore. For example, an amino-functionalized analogue of 1-(2,5-xylyl)biguanide can be coupled with a fluorescent dye such as fluorescein (B123965) isothiocyanate (FITC) or a rhodamine derivative.

Interactive Data Table: Spectroscopic Properties of a Hypothetical Biguanide-Fluorophore Conjugate

Probe IDFluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
4a Fluorescein4945180.92
4b Rhodamine B5555800.70

The resulting fluorescent probes can be used in cellular imaging studies to investigate the subcellular localization and dynamics of the biguanide moiety. Confocal microscopy can be employed to visualize the distribution of the probe within different cellular compartments.

Historical Research Perspective and Evolution of Understanding

Early Discoveries and Initial Academic Characterization

The journey of biguanides began with the investigation of natural products. The herb Galega officinalis (French lilac) was used for centuries in traditional medicine. nih.govnih.govaston.ac.uk In the early 20th century, scientists identified guanidine (B92328) derivatives as the active components responsible for the plant's physiological effects. nih.govaston.ac.uk This discovery spurred interest in the synthesis of related compounds. The parent compound, biguanide (B1667054), was first synthesized in 1879. researchgate.net

The early 20th century saw the synthesis of various biguanide derivatives. nih.gov The primary method for synthesizing 1-substituted biguanides involves the reaction of dicyandiamide (B1669379) with an appropriate amine hydrochloride. In the case of 1-(2,5-xylyl)biguanide, this would involve the reaction of 2,5-dimethylaniline (B45416) hydrochloride with dicyandiamide.

Initial academic characterization of new biguanide derivatives during this period typically involved determination of fundamental physicochemical properties. While specific data for 1-(2,5-xylyl)biguanide is scarce, the general properties of related aryl-substituted biguanides were of interest to chemists.

Table 1: General Physicochemical Properties of Aryl-Substituted Biguanides

PropertyGeneral Characteristic
Physical StateTypically crystalline solids at room temperature.
SolubilityGenerally soluble in polar solvents.
BasicityExhibit strong basicity due to the presence of multiple nitrogen atoms.
StabilityCan undergo hydrolysis under certain conditions.

Paradigmatic Shifts in Research Approaches to Xylyl-Substituted Biguanides

The research landscape for biguanides has undergone several paradigmatic shifts since their initial discovery. Initially, the focus was purely on chemical synthesis and basic characterization. However, the discovery of the biological activity of some biguanides in the 1920s and 1930s marked a significant shift towards pharmacological investigation. nih.govaston.ac.uk

Research into substituted biguanides, including those with aryl groups like the xylyl moiety, was driven by the desire to understand structure-activity relationships. The overarching goal was to modify the basic biguanide structure to enhance desired properties while minimizing undesirable effects. This led to the synthesis and investigation of a wide array of derivatives.

In the mid-20th century, a significant portion of biguanide research was directed towards their potential therapeutic applications. nih.gov While prominent examples like metformin (B114582) and phenformin (B89758) dominated this field, the exploration of other substituted biguanides, including various aryl derivatives, continued in academic and industrial laboratories. The research approach became more interdisciplinary, combining organic synthesis with biological screening.

More recent shifts in chemical research have involved the development of more efficient and environmentally friendly synthetic methods, as well as the use of advanced analytical techniques for detailed structural elucidation and purity assessment.

Influential Academic Contributions and Reviews

While specific influential academic contributions and comprehensive reviews dedicated solely to 1-(2,5-xylyl)biguanide are not prominent in the literature, the understanding of this compound is built upon the foundational work on biguanides as a whole.

Key contributions to the field include the early synthetic work that established the fundamental routes to biguanide derivatives. The pioneering pharmacological studies that uncovered the biological potential of this class of compounds were also critical in shaping subsequent research. nih.govnih.gov

Several comprehensive reviews have been published over the decades that cover the chemistry, synthesis, and applications of biguanides. researchgate.netnih.gov These reviews, while often focusing on the more commercially significant members of the biguanide family, provide the essential chemical context for understanding the synthesis and properties of less-studied derivatives like 1-(2,5-xylyl)biguanide. These publications have been instrumental in consolidating the knowledge in the field and guiding further research.

The collective body of research on substituted biguanides has contributed to a deeper understanding of how modifications to the parent structure, such as the introduction of a xylyl group, can influence the compound's chemical and physical properties.

Future Research Directions and Unexplored Avenues for 1 2,5 Xylyl Biguanide

Integration with Advanced Chemical Biology Techniques

The field of chemical biology seeks to understand and manipulate biological systems using chemical tools. The integration of 1-(2,5-xylyl)biguanide with modern chemical biology techniques, such as click chemistry and targeted protein degradation, could open new avenues for creating sophisticated biological probes and therapeutic agents.

Click Chemistry:

Click chemistry, a class of reactions that are rapid, high-yielding, and biocompatible, offers a powerful method for modifying molecules of interest. The 1-(2,5-xylyl)biguanide structure possesses several nitrogen atoms that could be functionalized with "click handles," such as terminal alkynes or azides. This would allow for the covalent attachment of this biguanide (B1667054) to other molecules, including fluorescent dyes, affinity tags, or drug delivery systems. Such modifications could be instrumental in studying its mechanism of action and identifying its cellular targets.

Targeted Degradation:

Targeted protein degradation is an emerging therapeutic strategy that utilizes bifunctional molecules to eliminate disease-causing proteins. These molecules typically consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. While there is no current research on using 1-(2,5-xylyl)biguanide in this context, its structure could be adapted to serve as a ligand for a specific protein of interest. By attaching a suitable linker and an E3 ligase-recruiting moiety, it might be possible to create novel protein degraders.

Potential as Supramolecular Building Blocks in Material Science Research

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. The biguanide moiety, with its capacity for multiple hydrogen bonding interactions and its ability to be protonated, makes 1-(2,5-xylyl)biguanide an intriguing candidate as a building block for supramolecular assemblies.

The protonated form of 1-(2,5-xylyl)biguanide could form intricate networks with anionic species through electrostatic and hydrogen-bonding interactions. This could lead to the formation of gels, liquid crystals, or other ordered materials with tunable properties. The xylyl group also introduces the potential for π-π stacking interactions, further contributing to the stability and structure of such assemblies. Research in this area could explore the self-assembly of 1-(2,5-xylyl)biguanide in the presence of various counter-ions and its potential to form functional materials for applications in areas like sensing or controlled release.

Application as Catalytic Reagents in Organic Synthesis

The basicity of the biguanide functional group suggests its potential use as an organocatalyst. Guanidine (B92328) and its derivatives are known to be effective catalysts for a variety of organic transformations due to their strong basicity and ability to act as hydrogen bond donors.

1-(2,5-xylyl)biguanide could potentially catalyze reactions such as Michael additions, aldol reactions, and transesterifications. The steric bulk of the 2,5-xylyl group could influence the stereoselectivity of these reactions, offering a handle for asymmetric catalysis. Future research could involve screening 1-(2,5-xylyl)biguanide as a catalyst in a range of organic reactions and exploring modifications of its structure to enhance its catalytic activity and selectivity.

Development of Optically Active Biguanide Derivatives for Chiral Chemistry

Chirality is a fundamental concept in chemistry, and the development of new chiral molecules is crucial for applications in asymmetric synthesis and drug discovery. The synthesis of optically active derivatives of 1-(2,5-xylyl)biguanide could be a promising area of research.

This could be achieved by introducing chiral centers into the biguanide structure, for example, by using chiral amines in its synthesis or by attaching chiral auxiliaries. These chiral biguanide derivatives could then be explored as chiral catalysts or as chiral resolving agents for the separation of enantiomers. The development of such compounds would expand the toolbox of chiral chemistry and could lead to new methods for the synthesis of enantiomerically pure compounds.

Exploration in Advanced Analytical Chemistry Methodologies

The unique chemical properties of 1-(2,5-xylyl)biguanide could be leveraged for the development of new analytical methods. Its ability to interact with specific analytes through hydrogen bonding or electrostatic interactions could be exploited in separation science or as a component of selective electrodes.

For instance, it could be immobilized on a solid support to create a novel stationary phase for high-performance liquid chromatography (HPLC), enabling the separation of specific classes of compounds. Furthermore, its electrochemical properties could be investigated for the development of new electrochemical sensors.

Biguanide-Based Sensors and Diagnostic Reagents for Research (Non-Clinical)

The biguanide moiety is known to bind to anions, and this property has been utilized in the development of chemical sensors. bioorg.org 1-(2,5-xylyl)biguanide could be functionalized with chromophores or fluorophores to create optical sensors for the detection of specific anions in research settings.

Upon binding to a target anion, the sensor molecule would exhibit a change in its color or fluorescence, allowing for the quantification of the anion. Such sensors could find applications in environmental monitoring or in the study of biological systems where anion concentrations are of interest. The development of a sensor array based on a library of functionalized biguanide derivatives could even allow for the simultaneous detection of multiple analytes.

Q & A

Q. Q1. What are the recommended methodologies for synthesizing and characterizing 1-(2,5-xylyl)-biguanide to ensure reproducibility?

A1. Synthesis should follow protocols for biguanide derivatives, emphasizing stoichiometric control of reactants (e.g., guanidine and 2,5-dimethylbenzaldehyde). Detailed experimental procedures must include reaction conditions (temperature, solvent, catalyst), purification steps (recrystallization, chromatography), and characterization via NMR (<sup>1</sup>H/<sup>13</sup>C), IR, and high-resolution mass spectrometry (HRMS) . For reproducibility, the "Materials and Methods" section should specify equipment models (e.g., Bruker NMR spectrometers) and purity criteria (≥95% by HPLC) . Raw data (e.g., chromatograms) should be archived in supplementary materials .

Q. Q2. How should researchers address discrepancies in physicochemical property measurements (e.g., solubility, pKa) of 1-(2,5-xylyl)-biguanide across studies?

A2. Discrepancies may arise from solvent polarity, temperature variations, or impurities. Standardize protocols using IUPAC guidelines:

  • Solubility: Use shake-flask method with UV-Vis calibration curves across solvents (water, DMSO, ethanol).
  • pKa: Employ potentiometric titration with a glass electrode, validated via spectrophotometric methods .
    Report uncertainties (e.g., ±0.1 pH units) and compare results with computational predictions (e.g., ACD/Labs or MarvinSuite) . Contradictory data should be analyzed using statistical tests (t-test, ANOVA) to identify systematic errors .

Advanced Research Questions

Q. Q3. What experimental designs are optimal for investigating the electrochemical stability of 1-(2,5-xylyl)-biguanide in energy storage applications?

A3. Design cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) experiments:

  • CV Parameters: Scan rates (10–100 mV/s), potential window (-1.5 to +1.5 V vs. Ag/AgCl), and electrolyte composition (e.g., 0.1 M TBAPF6 in acetonitrile) .
  • EIS: Frequency range 100 kHz–0.1 Hz, amplitude 10 mV.
    Include control experiments with pristine electrodes and baseline electrolytes. Data analysis should focus on charge-transfer resistance (Rct) and capacitance retention over 1,000 cycles . For interfacial studies (e.g., perovskite solar cells), use XPS or TOF-SIMS to assess molecular adhesion .

Q. Q4. How can computational modeling resolve conflicting hypotheses about the antimicrobial mechanism of 1-(2,5-xylyl)-biguanide?

A4. Apply molecular dynamics (MD) and density functional theory (DFT):

  • Target Binding: Simulate interactions with bacterial membrane proteins (e.g., dihydrofolate reductase) using GROMACS or AMBER .
  • Reactivity: Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer pathways .
    Validate models with experimental MIC assays against Gram-positive/negative strains. Cross-reference docking scores (AutoDock Vina) with in vitro inhibition data to prioritize targets .

Data Analysis and Contradiction Resolution

Q. Q5. What statistical approaches are suitable for reconciling inconsistent toxicity data (e.g., LD50) of 1-(2,5-xylyl)-biguanide analogs?

A5. Use meta-analysis techniques:

  • Heterogeneity Testing: Apply Q-statistics or I<sup>2</sup> index to assess variability across studies .
  • Dose-Response Modeling: Fit probit or logit models to raw mortality data, adjusting for species-specific factors (e.g., rodent strain, administration route) .
    Report 95% confidence intervals and sensitivity analyses for outlier exclusion. For example, intraperitoneal LD50 values in rats vary by ±5 mg/kg due to absorption differences .

Q. Q6. How should researchers design studies to differentiate between the metabolic byproducts of 1-(2,5-xylyl)-biguanide and its derivatives in biological systems?

A6. Use isotopic labeling (e.g., <sup>13</sup>C or <sup>15</sup>N) coupled with LC-MS/MS:

  • Sample Preparation: Incubate compounds with liver microsomes or hepatocytes.
  • Fragmentation Patterns: Compare MS/MS spectra to reference libraries (e.g., NIST, METLIN) .
    Quantify metabolites via MRM (multiple reaction monitoring) and validate with synthetic standards. Discrepancies between in vitro and in vivo data require pathway enrichment analysis (KEGG, Reactome) .

Methodological Best Practices

Q. Table 1: Key Parameters for Reproducible Synthesis

ParameterRecommendationReference
Reaction Temperature80–100°C (reflux)
SolventAnhydrous ethanol or DMF
CatalystHCl (0.1 M) or p-toluenesulfonic acid
CharacterizationNMR (δ 7.2–8.1 ppm for aromatic protons)

Q. Table 2: Statistical Tests for Data Contradictions

ScenarioTestApplication Example
Mean comparisonStudent’s t-testLD50 values
Variance analysisLevene’s testSolubility measurements
Multivariate correlationPCAMetabolite profiling

Emerging Research Directions

Q. Q7. What advanced spectroscopic techniques can elucidate the coordination chemistry of 1-(2,5-xylyl)-biguanide with transition metals?

A7. Employ X-ray absorption spectroscopy (XAS) and EPR:

  • XANES/EXAFS: Determine metal-ligand bond lengths and oxidation states (e.g., Cu<sup>II</sup> vs. Fe<sup>III</sup>) .
  • EPR: Resolve paramagnetic species (g-factor analysis) under cryogenic conditions.
    Correlate findings with DFT-optimized geometries (Gaussian 16) to validate bonding models .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.